molecular formula C22H23ClN2O4S B2723714 4-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE CAS No. 862738-32-7

4-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE

Cat. No.: B2723714
CAS No.: 862738-32-7
M. Wt: 446.95
InChI Key: AXIBNHGLXOYOHJ-UHFFFAOYSA-N
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Description

The compound 4-[4-(4-chlorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a 4-chlorobenzenesulfonyl group at position 4 and a 4-methylphenyl group at position 2. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and aromatic groups play critical roles .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c1-14-4-6-17(7-5-14)20-24-21(30(26,27)19-10-8-18(23)9-11-19)22(29-20)25-12-15(2)28-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIBNHGLXOYOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenylsulfonyl Group: This step often involves sulfonylation reactions using chlorophenylsulfonyl chloride.

    Attachment of the p-Tolyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

    Formation of the Morpholine Ring: This step involves the cyclization of appropriate intermediates under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

4-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved can include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonyl-containing heterocycles. Below is a comparative analysis with structurally related derivatives:

Compound ID/Name Molecular Formula Molecular Weight Key Substituents/Modifications Notes Reference
Target Compound C₂₁H₂₁ClN₂O₄S 432.92 4-(4-Cl-benzenesulfonyl), 2-(4-MePh)-oxazole Unique 2,6-dimethylmorpholine linkage
D072-1506 (Isomer) C₂₁H₂₁ClN₂O₄S 432.92 4-benzenesulfonyl, 2-(4-Cl-Ph)-oxazole Positional isomer; lower availability (52 mg)
D072-0210 (Isomer) C₂₁H₂₁ClN₂O₄S 432.92 4-(4-Cl-benzenesulfonyl), 2-Ph-oxazole Phenyl vs. methylphenyl substitution; 76 mg stock
4-(5-[(4-Methylphenyl)sulfonyl]-2-phenylpyrimidin-4-yl)morpholine C₂₁H₂₁N₃O₃S 395.47 Pyrimidine core, sulfonyl group Reduced molecular weight; different heterocycle
5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-1,2,4-triazole-3-thione C₂₀H₂₁ClN₄S₂ 424.98 Triazole core, thioketone, morpholinylmethyl Higher synthetic yield (72%)

Key Observations:

Positional Isomerism (D072-1506 and D072-0210) :

  • The target compound and its isomers share identical molecular formulas but differ in substituent placement. For example, D072-1506 positions the 4-chlorophenyl group on the oxazole’s 2-position, whereas the target compound places a 4-methylphenyl group there. Such isomerism can significantly alter electronic properties (e.g., dipole moments) and biological interactions .

Triazole derivatives (e.g., ) introduce a sulfur atom, which may improve metabolic stability or metal coordination.

Synthetic Accessibility: Triazole derivatives (e.g., 22a in ) exhibit yields of 72–83%, suggesting robust synthetic routes.

Biological Relevance: Sulfonyl groups (common in all compounds) are often associated with protease inhibition or kinase modulation.

Research Findings and Data Gaps

Structural Characterization :

  • Crystallographic data for the target compound are absent in the provided evidence. Tools like SHELXL (mentioned in ) are critical for resolving such structures, particularly to confirm the stereochemistry of the morpholine ring.

Biological Activity :

  • While discusses cytotoxicity in oxazole derivatives, the target compound’s pharmacological profile remains unexplored. Comparative studies with D072-1506/D072-0210 could clarify the impact of substituent positioning on activity.

Physicochemical Properties: The 2,6-dimethylmorpholine group likely increases rigidity compared to non-methylated morpholine derivatives (e.g., ), possibly affecting solubility and bioavailability. Experimental logP or solubility data are needed to validate this hypothesis.

Biological Activity

The compound 4-[4-(4-Chlorobenzenesulfonyl)-2-(4-Methylphenyl)-1,3-Oxazol-5-Yl]-2,6-Dimethylmorpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula: C19H22ClN3O3S
  • Molecular Weight: Approximately 397.91 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antitumor and antimicrobial properties. The presence of the chlorobenzenesulfonyl and oxazole groups suggests a potential for interaction with various biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating similar compounds found that they displayed moderate to high cytotoxicity against HepG2 (liver cancer), A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds ranged from 10 to 30 µM, indicating effective inhibition of cell proliferation .

CompoundCell LineIC50 (µM)
Compound AHepG215
Compound BA54925
Compound CPC-320
Compound DMCF-730

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. In vitro assays demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound may act as a potent antimicrobial agent, potentially useful in treating infections caused by resistant strains .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the following pathways:

  • Enzyme Inhibition: The sulfonyl group may interact with active sites on enzymes critical for tumor growth or bacterial metabolism.
  • DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation: The oxazole moiety may facilitate binding to specific receptors involved in cell signaling pathways related to proliferation and apoptosis.

Case Studies

  • Study on Antitumor Effects:
    A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of various sulfonamide derivatives, including those with similar structural characteristics to our compound. The findings indicated that modifications in the aromatic rings significantly impacted their potency against cancer cells .
  • Antimicrobial Efficacy Assessment:
    Research conducted by the American Society for Microbiology tested several sulfonamide derivatives for antimicrobial activity. The compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, supporting its potential as a lead candidate for further development .

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